N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
In a study, a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized as PI3Kδ inhibitors . The synthesis involved several steps, including the reduction of a nitro group in a nitrobenzenesulfonamide, reaction with trimethyl orthoacetate, bromination of a methyl group, nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine, and a Suzuki coupling with arylboronic acids .Mechanism of Action
Target of Action
The compound, also known as N-benzyl-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide, is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The compound’s primary targets are likely to be related to these activities.
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as a KATP channel activator, it can affect the pancreatic endocrine tissue and vascular smooth muscle tissue . The compound’s interaction with its targets leads to changes in cellular functions, such as insulin release .
Biochemical Pathways
The compound affects several biochemical pathways. As an antiviral, it has been shown to inhibit the HCV polymerase, NS5B . As an AMPA receptor modulator and KATP channel activator, it can influence neurotransmission and insulin release .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic activities. For example, as a KATP channel activator, it can inhibit insulin release from rat pancreatic B cells . As an antiviral, it can inhibit the HCV polymerase, NS5B, effectively suppressing viral replication .
Future Directions
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold and its derivatives have shown promise in various therapeutic areas . Future research could focus on exploring other functional groups that could be attached to the ring to enhance its activity. Additionally, the development of more potent and selective inhibitors based on this scaffold could be a potential direction .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide are largely determined by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . For instance, the presence of alkyl, aryl, alkylamino, benzyl, and keto groups at different positions on the ring can influence the compound’s activity
Cellular Effects
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound’s activity is influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring
Properties
IUPAC Name |
N-benzyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-21(12-14-8-4-3-5-9-14)17(22)13-25-18-19-15-10-6-7-11-16(15)26(23,24)20-18/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUXGIRBZCETDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.